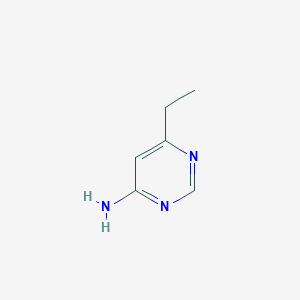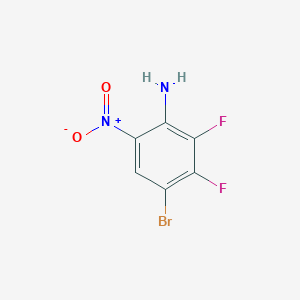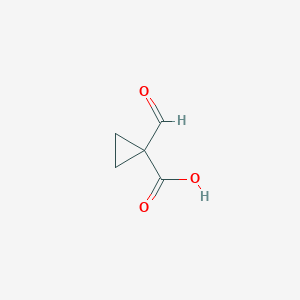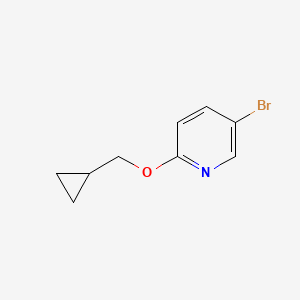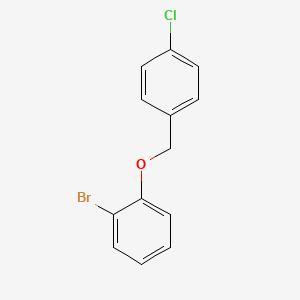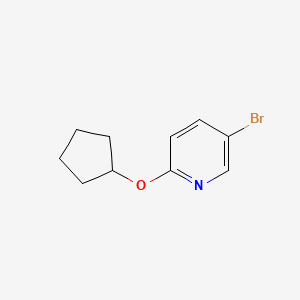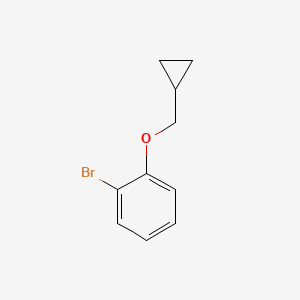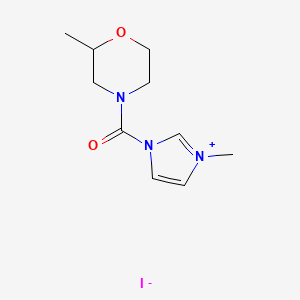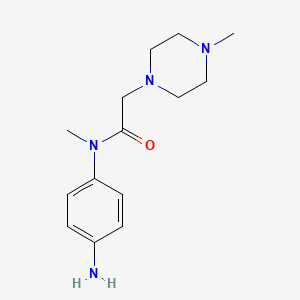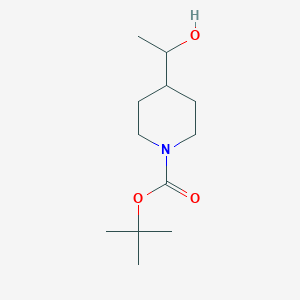
叔丁基 4-(1-羟乙基)哌啶-1-甲酸酯
概述
描述
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in many pharmaceutical compounds. The tert-butyl group is a bulky substituent that can influence the steric properties of the molecule, while the hydroxyethyl group introduces a polar functional group that can participate in various chemical reactions and interactions.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved characterization by spectroscopic methods and X-ray diffraction analysis . Another study reported the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing details on bond lengths and angles typical for this class of compounds . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions in biological systems.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions due to the presence of functional groups that are reactive. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions are indicative of the versatility of piperidine derivatives in chemical transformations, which could be relevant for the modification of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Studies have used techniques such as density functional theory (DFT) calculations, Hirshfeld surface analysis, and vibrational analysis to explore these properties . For example, the analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots was performed for certain derivatives . These studies provide a comprehensive understanding of how the molecular features of piperidine derivatives affect their physical and chemical behavior.
科学研究应用
Summary of the Application
“Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Results or Outcomes
The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
2. Use as a Linker in PROTAC Development
Summary of the Application
“Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate” is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .
Results or Outcomes
The use of this compound as a linker in PROTAC development can impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
3. Use in the Synthesis of Biologically Active Compounds
Summary of the Application
“Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate” is used in the synthesis of several biologically active compounds such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, TD-8954 .
Results or Outcomes
The derived compounds are used in various therapeutic applications .
4. Use as a Semi-Flexible Linker in PROTAC Development
Summary of the Application
“Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate” is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .
Results or Outcomes
The use of this compound as a linker in PROTAC development can impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
5. Use in the Synthesis of Biologically Active Compounds
Summary of the Application
“Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate” is used in the synthesis of several biologically active compounds such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, TD-8954 .
Results or Outcomes
The derived compounds are used in various therapeutic applications .
6. Use in the Synthesis of Crizotinib
Summary of the Application
“Tert-butyl-4-(1-hydroxyethyl)piperidine-1-carboxylate” is used as an important intermediate in the synthesis of Crizotinib .
Results or Outcomes
Crizotinib is a biologically active compound used in various therapeutic applications .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338, which provide guidance on how to handle the compound safely .
属性
IUPAC Name |
tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMPUDOUGDJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621268 | |
| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
183170-69-6 | |
| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

